Cas no 5408-76-4 (prop-1-ene-3,3-diyl (2E,2''E)bis-but-2-enoate)

prop-1-ene-3,3-diyl (2E,2''E)bis-but-2-enoate structure
5408-76-4 structure
Product Name:prop-1-ene-3,3-diyl (2E,2''E)bis-but-2-enoate
CAS No:5408-76-4
MF:C11H14O4
MW:210.226463794708
CID:939632
PubChem ID:5354387
Update Time:2025-04-19

prop-1-ene-3,3-diyl (2E,2''E)bis-but-2-enoate Chemical and Physical Properties

Names and Identifiers

    • prop-1-ene-3,3-diyl (2E,2''E)bis-but-2-enoate
    • 1-[(2E)-2-Butenoyloxy]-2-propenyl (2E)-2-butenoate
    • 1-[(E)-but-2-enoyl]oxyprop-2-enyl (E)-but-2-enoate
    • DTXSID30417788
    • NSC8397
    • 2-Butenoic acid, 2-propenylidene ester
    • NSC-8397
    • KVUPDWMFCGXHBN-NSLJXJERSA-N
    • 5408-76-4
    • 1-[(2E)-2-Butenoyloxy]-2-propenyl (2E)-2-butenoate #
    • NSC 8397
    • Inchi: 1S/C11H14O4/c1-4-7-9(12)14-11(6-3)15-10(13)8-5-2/h4-8,11H,3H2,1-2H3/b7-4+,8-5+
    • InChI Key: KVUPDWMFCGXHBN-NSLJXJERSA-N
    • SMILES: O(C(/C=C/C)=O)C(C=C)OC(/C=C/C)=O

Computed Properties

  • Exact Mass: 210.08922
  • Monoisotopic Mass: 210.089209
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 7
  • Complexity: 263
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 2
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 52.6
  • XLogP3: 2.4

Experimental Properties

  • Density: 1.052
  • Boiling Point: 282°C at 760 mmHg
  • Flash Point: 133.3°C
  • Refractive Index: 1.476
  • PSA: 52.6
  • LogP: 1.73710
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